(2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
(2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone: is an organic compound that combines a furan ring with a pyrrolidine moiety, linked through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2,5-dimethyl-3-hexyn-2,5-diol under acidic conditions.
Synthesis of the Pyrrolidine Moiety: The pyrrolidine ring can be constructed via the reaction of an appropriate amine with a suitable electrophile, such as an alkyl halide.
Coupling Reaction: The final step involves the coupling of the furan and pyrrolidine moieties through a methanone linkage. This can be achieved using reagents like acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically forming furanones or other oxidized derivatives.
Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methylsulfonyl group on the pyrrolidine ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the furan and pyrrolidine rings.
Mechanism of Action
The mechanism by which (2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The furan ring could participate in π-π interactions, while the pyrrolidine moiety could engage in hydrogen bonding or ionic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone: can be compared with other furan or pyrrolidine derivatives, such as:
Uniqueness
What sets this compound apart is the combination of the furan and pyrrolidine rings with a methanone linkage, providing a unique set of chemical properties and reactivity patterns. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8-6-11(9(2)17-8)12(14)13-5-4-10(7-13)18(3,15)16/h6,10H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVKXXVJBZEHTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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